N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a methoxy group, a methylphenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nucleophilic substitution reactions: Introduction of the methoxy and methyl groups.
Condensation reactions: Formation of the pyrimidinyl ring.
Thioether formation: Introduction of the sulfanyl group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(2-methylphenyl)-2-[(4-phenylpyrimidin-2-yl)sulfanyl]acetamide
- N-(2-methoxy-5-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-9-10-19(26-3)18(11-14)23-20(25)13-27-21-22-15(2)12-17(24-21)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCYZFZFLCRTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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